molecular formula C9H11NO2 B1601568 Methyl 2-(6-methylpyridin-2-yl)acetate CAS No. 58532-56-2

Methyl 2-(6-methylpyridin-2-yl)acetate

Cat. No. B1601568
CAS RN: 58532-56-2
M. Wt: 165.19 g/mol
InChI Key: VMIWLIZKJORNHH-UHFFFAOYSA-N
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Description

“Methyl 2-(6-methylpyridin-2-yl)acetate” is a chemical compound with the molecular formula C9H11NO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “Methyl 2-(6-methylpyridin-2-yl)acetate” can be achieved through various methods. One such method involves the transformation of salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and 4-hydroxypyridine-2 (1H)-ones in the presence of triethylamine as the catalyst .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(6-methylpyridin-2-yl)acetate” consists of a pyridine ring attached to an acetate group. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .

Scientific Research Applications

Palladium-Catalyzed Methylation Reactions

A novel reaction involving Palladium(II) acetate (Pd(OAc)2) catalyzes the methylation of aryl C-H bonds using dicumyl peroxide, where various 2-phenylpyridine derivatives, potentially including methyl 2-(6-methylpyridin-2-yl)acetate, can be used as reactants. This process highlights the role of peroxide as both the methylating agent and the hydrogen acceptor in these reactions, contributing to the field of C-H activation and functionalization (Zhang, Feng, & Li, 2008).

Synthesis of Pyridine and Pyrimidine Derivatives

An efficient synthesis method for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates has been developed, which could be applicable to the synthesis of methyl 2-(6-methylpyridin-2-yl)acetate. This methodology utilizes halogen reactivity differences in bromo-chloropyridines and their pyrimidine analogs, facilitating functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions. This approach offers a high-yielding route for synthesizing these compounds and provides rapid access to various heterocyclic analogues (Morgentin et al., 2009).

Safety And Hazards

“Methyl 2-(6-methylpyridin-2-yl)acetate” should be handled with care. It is advised to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound. Avoid ingestion and inhalation and prevent it from getting in eyes, on skin, or on clothing .

Future Directions

“Methyl 2-(6-methylpyridin-2-yl)acetate” and its derivatives have potential applications in medicinal chemistry. For instance, a study has reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their anti-fibrosis activity . Another study has reported the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction . These studies suggest that “Methyl 2-(6-methylpyridin-2-yl)acetate” and its derivatives could be further explored for their potential medicinal properties.

properties

IUPAC Name

methyl 2-(6-methylpyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-4-3-5-8(10-7)6-9(11)12-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIWLIZKJORNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483143
Record name Methyl 2-(6-methylpyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-methylpyridin-2-yl)acetate

CAS RN

58532-56-2
Record name Methyl 2-(6-methylpyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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